![molecular formula C11H11NO2 B3048940 3-Ethyl-4-hydroxyquinoline-2(1H)-one CAS No. 1873-60-5](/img/structure/B3048940.png)
3-Ethyl-4-hydroxyquinoline-2(1H)-one
Overview
Description
3-Ethyl-4-hydroxyquinoline-2(1H)-one, also known as ethylhydrocupreine (EHC), is a heterocyclic organic compound that has been widely used in scientific research due to its unique chemical properties. EHC is a quinoline derivative that contains a hydroxyl group and an ethyl group attached to the 3 and 4 positions of the quinoline ring, respectively. This compound has been synthesized using various methods and has been studied extensively for its potential applications in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of EHC is not fully understood, but it is believed to involve the inhibition of enzymes such as DNA topoisomerase and RNA polymerase. This inhibition leads to the disruption of DNA and RNA synthesis, which can ultimately lead to cell death.
Biochemical and Physiological Effects:
EHC has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of microorganisms, including bacteria, fungi, and viruses. EHC has also been shown to have antioxidant properties, which can help to protect cells from oxidative damage. In addition, EHC has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using EHC in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the effects of antimicrobial agents. However, EHC can be toxic at high concentrations, which can limit its use in certain experiments. In addition, EHC has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are a number of potential future directions for research on EHC. One area of interest is the development of new drugs based on the structure of EHC. Another area of interest is the study of the mechanism of action of EHC, which could lead to the development of new antimicrobial agents. Finally, the antioxidant and anti-inflammatory properties of EHC could be further explored to determine their potential therapeutic applications.
Scientific Research Applications
EHC has been studied extensively for its potential applications in the field of medicinal chemistry. It has been shown to have antimicrobial, antifungal, and antiviral properties, making it a potential candidate for the development of new drugs. EHC has also been studied for its potential use as an antioxidant, as it has been shown to scavenge free radicals and prevent oxidative damage.
properties
IUPAC Name |
3-ethyl-4-hydroxy-1H-quinolin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-7-10(13)8-5-3-4-6-9(8)12-11(7)14/h3-6H,2H2,1H3,(H2,12,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVFOVYOVILFEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2NC1=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-4-hydroxyquinoline-2(1H)-one | |
CAS RN |
1873-60-5 | |
Record name | 3-Ethyl-4-hydroxy-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1873-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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